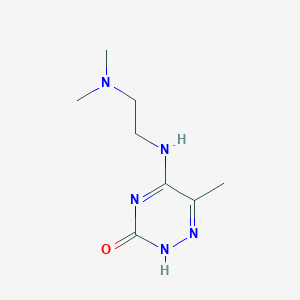
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 2-(dimethylamino)ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to achieve high-purity products.
化学反应分析
Types of Reactions
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines with various functional groups.
科学研究应用
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. It is being studied for its role in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in the production of polymers with applications in drug delivery and gene therapy.
Dimethylaminoethyl acrylate: Another similar compound used as a monomer in the production of cationic polymers.
Uniqueness
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is unique due to its triazine core, which imparts specific chemical reactivity and biological activity. Unlike other similar compounds, it has a broader range of applications in various fields, including chemistry, biology, medicine, and industry.
属性
分子式 |
C8H15N5O |
|---|---|
分子量 |
197.24 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H15N5O/c1-6-7(9-4-5-13(2)3)10-8(14)12-11-6/h4-5H2,1-3H3,(H2,9,10,12,14) |
InChI 键 |
PBMFJQHGZTXUDY-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCN(C)C |
规范 SMILES |
CC1=NNC(=O)N=C1NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
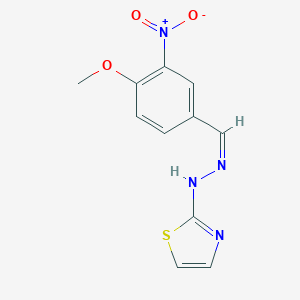

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)

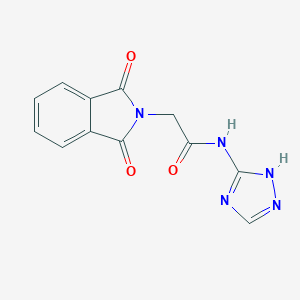
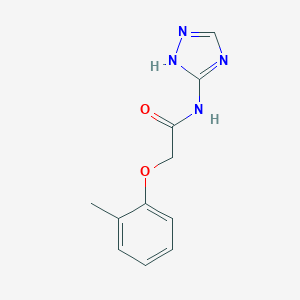
![Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)
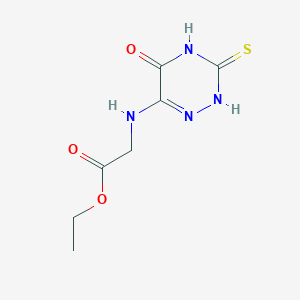
![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
